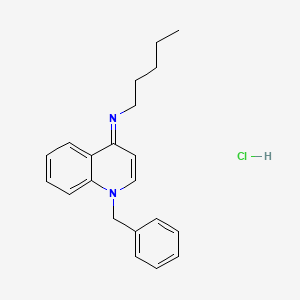

CP-339818

説明

特性

IUPAC Name |

1-benzyl-N-pentylquinolin-4-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRISCAPZWLWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609671 | |

| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185855-91-8 | |

| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-339818

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent and selective, non-peptide small molecule inhibitor of the voltage-gated potassium channel Kv1.3. Its primary mechanism of action involves the blockade of this channel, preferentially by binding to its C-type inactivated state. This targeted inhibition of Kv1.3 has significant downstream effects on T-lymphocyte activation, making this compound a valuable research tool and a potential therapeutic agent for autoimmune disorders. This guide provides a comprehensive overview of the molecular mechanism, selectivity, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action: Selective Blockade of the Kv1.3 Channel

The principal mechanism of action of this compound is the potent and selective inhibition of the voltage-gated potassium channel, Kv1.3.[1][2] This channel plays a crucial role in shaping the action potential and maintaining the membrane potential in various cell types, most notably in T-lymphocytes.

Preferential Binding to the C-type Inactivated State

A key feature of this compound's interaction with Kv1.3 is its preferential binding to the C-type inactivated conformation of the channel. C-type inactivation is a slow conformational change that occurs in the channel's selectivity filter upon prolonged depolarization, rendering it non-conductive. By binding to this state, this compound effectively traps the channel in a non-functional conformation, leading to a use-dependent and potent blockade.

Site of Action

This compound is an extracellular blocker of the Kv1.3 channel. Experimental evidence suggests that it binds to the outer vestibule of the channel pore, thereby physically occluding the passage of potassium ions.

Quantitative Data: Selectivity Profile of this compound

The therapeutic potential and utility of a channel blocker are largely defined by its selectivity. This compound exhibits a high degree of selectivity for Kv1.3 over other related potassium channels and other ion channel families.

| Ion Channel | IC50 | Notes |

| Kv1.3 | ~200 nM | Primary target; potent inhibition. |

| Kv1.4 | ~300 nM | Moderate inhibition. |

| Kv1.1 | Significantly weaker blocking effects | High selectivity for Kv1.3 over Kv1.1. |

| Kv1.2 | Significantly weaker blocking effects | High selectivity for Kv1.3 over Kv1.2. |

| Kv1.5 | Significantly weaker blocking effects | High selectivity for Kv1.3 over Kv1.5. |

| Kv1.6 | Significantly weaker blocking effects | High selectivity for Kv1.3 over Kv1.6. |

| Kv3.1-4 | Significantly weaker blocking effects | High selectivity for Kv1.3 over Kv3 family. |

| Kv4.2 | Significantly weaker blocking effects | High selectivity for Kv1.3 over Kv4.2. |

| HCN1 | 18.9 µM | Inhibition observed at micromolar concentrations.[1][2] |

| HCN4 | 43.4 µM | Inhibition observed at micromolar concentrations.[1][2] |

Functional Consequence: Suppression of T-Lymphocyte Activation

The primary physiological effect of Kv1.3 inhibition by this compound is the suppression of T-lymphocyte activation.[1][2] This is a direct consequence of the channel's role in maintaining the membrane potential required for sustained calcium signaling upon T-cell receptor (TCR) stimulation.

Signaling Pathway of Kv1.3 Blockade in T-Cells

The following diagram illustrates the signaling cascade affected by this compound in T-lymphocytes.

Caption: Signaling pathway of T-cell activation and its inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Electrophysiology: Whole-Cell Patch-Clamp

This protocol is used to measure the inhibitory effect of this compound on Kv1.3 channel currents.

Caption: Workflow for electrophysiological analysis of this compound.

Solutions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA; pH 7.2.

Procedure:

-

Cells expressing Kv1.3 channels are cultured on coverslips.

-

A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

-

Membrane potential is clamped at a holding potential of -80 mV.

-

Depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied to elicit outward Kv1.3 currents.

-

Baseline currents are recorded.

-

This compound is applied to the external solution at varying concentrations.

-

Currents are recorded in the presence of the compound.

-

The percentage of current inhibition is plotted against the drug concentration to determine the IC50 value.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T-lymphocytes following mitogenic stimulation.

Caption: Workflow for T-cell proliferation assay.

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Plate the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the cells with a mitogen such as anti-CD3/anti-CD28 antibodies or PHA.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

For the final 18 hours of incubation, add [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters.

-

Measure the amount of incorporated [³H]-thymidine using a scintillation counter. The level of radioactivity is proportional to the extent of cell proliferation.

Intracellular Calcium Imaging

This method is used to visualize the effect of this compound on calcium influx in T-cells following activation.

Caption: Workflow for intracellular calcium imaging.

Procedure:

-

Incubate isolated T-cells with a cell-permeant calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Wash the cells to remove any extracellular dye.

-

Place the cells in a perfusion chamber on a fluorescence microscope.

-

Record the baseline fluorescence intensity.

-

Add this compound to the perfusion solution.

-

Stimulate the cells with a T-cell activator (e.g., anti-CD3 antibody).

-

Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration. The effect of this compound is observed as a reduction in the sustained calcium influx compared to untreated cells.

Conclusion

This compound is a well-characterized, potent, and selective blocker of the Kv1.3 potassium channel. Its mechanism of action, centered on the inhibition of the C-type inactivated state of the channel, leads to a significant suppression of T-lymphocyte activation by disrupting the necessary sustained calcium signaling. This makes this compound an invaluable tool for studying the role of Kv1.3 in immune function and a promising lead compound for the development of novel immunomodulatory therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field.

References

CP-339818: A Technical Guide to its Function as a Kv1.3/Kv1.4 Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CP-339818, a non-peptide small molecule that acts as a potent blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4. This document details the mechanism of action, inhibitory properties, and experimental protocols relevant to the study of this compound. Quantitative data on its potency and selectivity are presented in tabular format for clarity. Furthermore, key signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of its biological context and laboratory application.

Introduction

This compound, with the chemical name 1-benzyl-4-pentylimino-1,4-dihydroquinoline, is a significant pharmacological tool for investigating the physiological and pathological roles of Kv1.3 and Kv1.4 channels.[1] Kv1.3 channels are predominantly expressed in the immune system, particularly in T-lymphocytes, where they play a crucial role in regulating calcium signaling, activation, and proliferation.[2][3][4] This has positioned Kv1.3 as a promising therapeutic target for autoimmune diseases.[2][5] Kv1.4 channels are primarily found in the heart and brain and are characterized by their rapid "A-type" inactivation. The ability of this compound to potently block both of these channels makes it a valuable agent for dissecting their distinct and overlapping functions.

Mechanism of Action

This compound exhibits a state-dependent and use-dependent mechanism of action, preferentially blocking the C-type inactivated state of the Kv1.3 channel. This means that the inhibitory effect of this compound is more pronounced when the channel is repeatedly stimulated, leading to an accumulation of channels in the inactivated state. This property allows for a targeted blockade of channels in actively firing cells, such as chronically activated T-lymphocytes in autoimmune conditions.

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound has been characterized against a panel of voltage-gated potassium channels. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting its potent activity against Kv1.3 and Kv1.4.

| Ion Channel | IC50 (nM) | Reference(s) |

| Kv1.3 | ~200 | [1][6] |

| Kv1.4 | ~300 | [1] |

| Kv1.1 | Significantly weaker | [6] |

| Kv1.2 | Significantly weaker | [6] |

| Kv1.5 | Significantly weaker | [6] |

| Kv1.6 | Significantly weaker | [6] |

| Kv3.1-4 | Significantly weaker | [6] |

| Kv4.2 | Significantly weaker | [6] |

Signaling Pathway and Experimental Workflow

T-Lymphocyte Activation Signaling Pathway

The role of Kv1.3 in T-lymphocyte activation is critical for a sustained immune response. The following diagram illustrates the signaling cascade and the point of intervention for this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the inhibitory effect of this compound on Kv1.3 channels and its functional consequence on T-lymphocyte proliferation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on Kv1.3 currents in a suitable cell line.

-

Cell Preparation:

-

Human T-lymphocytes (e.g., Jurkat cell line) or a stable cell line heterologously expressing the human Kv1.3 channel (e.g., Ltk- cells) are cultured under standard conditions.

-

Cells are harvested and resuspended in the extracellular solution for recording.

-

-

Solutions:

-

Internal Pipette Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES. Adjusted to pH 7.2 with KOH.

-

External Bath Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjusted to pH 7.4 with NaOH.

-

-

Recording Procedure:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.

-

A holding potential of -80 mV is maintained.

-

To elicit Kv1.3 currents, depolarizing voltage steps to +40 mV for 200-400 ms (B15284909) are applied.

-

For studying use-dependent block, a train of depolarizing pulses (e.g., to +40 mV for 50 ms at 1 Hz) is applied.

-

This compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the external solution. The final DMSO concentration should be kept below 0.1%.

-

The drug is applied to the cells via a perfusion system.

-

-

Data Analysis:

-

The peak current amplitude in the presence of different concentrations of this compound is measured and normalized to the control current.

-

The IC50 value is determined by fitting the concentration-response data to a Hill equation.

-

Use-dependence is assessed by comparing the rate and extent of current inhibition during the pulse train.

-

T-Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the inhibitory effect of this compound on the proliferation of activated T-lymphocytes.

-

Cell Preparation:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

-

Assay Procedure:

-

PBMCs are seeded in 96-well flat-bottom plates at a density of 1-2 x 10^5 cells/well.

-

T-cell proliferation is stimulated with a mitogen such as phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL.

-

This compound, dissolved in DMSO and diluted in culture medium, is added to the wells at various concentrations. A vehicle control (DMSO) is also included.

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

For the final 6-8 hours of incubation, 1 µCi of [3H]-thymidine is added to each well.

-

Cells are harvested onto glass fiber filters using a cell harvester.

-

The filters are dried, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The proliferation in the presence of this compound is expressed as a percentage of the proliferation in the vehicle control.

-

The IC50 value for the inhibition of proliferation is calculated from the concentration-response curve.

-

Conclusion

This compound is a potent and selective blocker of Kv1.3 and Kv1.4 channels with a well-characterized use-dependent mechanism of action on Kv1.3. Its ability to suppress T-lymphocyte activation and proliferation underscores the critical role of Kv1.3 in immune function and highlights the therapeutic potential of targeting this channel. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other Kv1.3/Kv1.4 modulators in both basic research and drug discovery settings.

References

- 1. Novel nonpeptide agents potently block the C-type inactivated conformation of Kv1.3 and suppress T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CP-339818 (Tofacitinib) in T Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818, more commonly known as tofacitinib, is a potent, orally available small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It plays a significant role in modulating T cell activation, a critical process in the adaptive immune response. Dysregulation of T cell activation is a hallmark of numerous autoimmune diseases and lymphoproliferative disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on T cell function, detailed experimental protocols for studying its activity, and a visual representation of the signaling pathways involved.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

T cell activation, proliferation, and differentiation are heavily dependent on cytokine signaling.[3] Many of these cytokines, particularly those that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), rely on the JAK-STAT signaling pathway to transmit signals from the cell surface to the nucleus.[4][5] this compound exerts its immunomodulatory effects by inhibiting JAKs, thereby interfering with this crucial signaling cascade.

The canonical JAK-STAT pathway is initiated upon cytokine binding to its receptor, leading to the activation of receptor-associated JAKs.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression, which governs T cell fate and function.[7]

This compound primarily targets JAK3, which is predominantly expressed in hematopoietic cells and plays a non-redundant role in lymphocyte development and function.[1] It also exhibits inhibitory activity against JAK1 and, to a lesser extent, JAK2.[2] By inhibiting these kinases, this compound effectively blocks the downstream phosphorylation of STAT proteins, thereby preventing the expression of genes required for T cell activation, proliferation, and cytokine production.[8]

Signaling Pathway Diagram

References

- 1. abmole.com [abmole.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Frontiers | JAK/STAT in human diseases: a common axis in immunodeficiencies and hematological disorders [frontiersin.org]

- 7. cusabio.com [cusabio.com]

- 8. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CP-339818: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent, non-peptide small molecule that has garnered significant interest in the scientific community for its selective blockade of voltage-gated potassium channels, particularly Kv1.3 and Kv1.4. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the experimental protocols used to characterize its activity, presents quantitative data on its potency and selectivity, and illustrates the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Introduction

Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability and play pivotal roles in a diverse range of physiological processes. The Kv1.3 channel, in particular, has emerged as a promising therapeutic target for autoimmune diseases due to its high expression and functional importance in effector memory T-cells. The discovery of selective and potent Kv1.3 channel blockers has been a significant focus of drug discovery efforts. This compound, a compound developed by Pfizer, represents a key milestone in this endeavor. It is a non-peptide molecule that effectively blocks both Kv1.3 and Kv1.4 channels.[1] This guide will delve into the technical aspects of its discovery and characterization.

Discovery and Synthesis

This compound, chemically known as N-[1-(Phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine hydrochloride, was identified through screening efforts aimed at discovering novel immunomodulatory agents. While the specific, detailed synthesis protocol from the original discovery is not publicly available in the searched literature, the general class of 4-aminoquinoline (B48711) derivatives has been explored for various biological activities. The synthesis of such compounds typically involves the construction of the quinoline (B57606) core followed by the introduction of the side chains at the 1 and 4 positions.

Mechanism of Action

This compound exerts its primary pharmacological effect by blocking the ion-conducting pore of voltage-gated potassium channels. Its inhibitory activity is most pronounced against Kv1.3 and Kv1.4 channels.

Quantitative Data on Channel Inhibition

The inhibitory potency of this compound against various ion channels has been quantified using electrophysiological techniques, primarily the whole-cell patch-clamp method. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Ion Channel | IC50 | Reference |

| Kv1.3 | 200 nM | [1] |

| Kv1.4 | 300 nM | [1] |

| HCN1 | 18.9 µM | [1] |

| HCN4 | 43.4 µM | [1] |

| Kv1.1 | Weaker blocking effects | [1] |

| Kv1.2 | Weaker blocking effects | [1] |

| Kv1.5 | Weaker blocking effects | [1] |

| Kv1.6 | Weaker blocking effects | [1] |

| Kv3.1-4 | Weaker blocking effects | [1] |

| Kv4.2 | Weaker blocking effects | [1] |

Experimental Protocols

The characterization of this compound's activity relies on two key experimental methodologies: whole-cell patch-clamp for assessing ion channel blockade and T-cell proliferation assays to determine its immunomodulatory effects.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of compounds on ion channel activity.

Objective: To measure the inhibitory effect of this compound on Kv1.3 and other voltage-gated potassium channels.

Methodology:

-

Cell Preparation: Human T-lymphocytes or a cell line stably expressing the Kv1.3 channel (e.g., CHO or HEK293 cells) are used. Cells are cultured on glass coverslips.

-

Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution.

-

Pipette and Solutions:

-

Recording Procedure:

-

A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with a cell to form a high-resistance seal (GΩ seal).

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.

-

The membrane potential is held at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.

-

Voltage steps are applied to elicit Kv currents (e.g., depolarizing pulses from -80 mV to +40 mV).

-

This compound is applied at various concentrations to the external solution, and the resulting inhibition of the potassium current is measured.

-

-

Data Analysis: The peak current amplitude in the presence and absence of the compound is measured. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

T-Cell Proliferation Assay (CFSE-based)

This assay is used to assess the inhibitory effect of this compound on the proliferation of activated T-cells.

Objective: To quantify the anti-proliferative effect of this compound on T-lymphocytes.

Methodology:

-

T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation (e.g., using Ficoll-Paque). T-cells are then purified from the PBMC population.

-

CFSE Staining:

-

Isolated T-cells are washed and resuspended in PBS.

-

Carboxyfluorescein succinimidyl ester (CFSE) is added to the cell suspension at a final concentration of 1-5 µM.

-

The cells are incubated for 10-15 minutes at 37°C.

-

The staining is quenched by adding cold complete RPMI medium.

-

The cells are washed to remove unbound CFSE.

-

-

Cell Culture and Stimulation:

-

CFSE-labeled T-cells are seeded in a 96-well plate.

-

T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).

-

This compound is added to the wells at various concentrations.

-

-

Incubation: The plate is incubated for 3-5 days at 37°C in a humidified CO2 incubator.

-

Flow Cytometry Analysis:

-

The cells are harvested and analyzed by flow cytometry.

-

As cells divide, the CFSE fluorescence intensity is halved in daughter cells.

-

The proliferation of T-cells is measured by the progressive decrease in CFSE fluorescence.

-

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway

The blockade of Kv1.3 channels by this compound interferes with the signaling cascade required for T-cell activation and proliferation. The following diagram illustrates this pathway.

Caption: T-Cell activation pathway and the inhibitory action of this compound.

Experimental Workflow for T-Cell Proliferation Assay

The following diagram outlines the key steps in assessing the impact of this compound on T-cell proliferation.

Caption: Workflow for assessing T-cell proliferation inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of Kv1.3 and Kv1.4 channels in various physiological and pathological processes. Its potent and selective blockade of these channels, particularly the Kv1.3 channel in T-cells, underscores its potential as a lead compound for the development of novel immunomodulatory therapies. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and similar molecules.

References

CP-339818: A Technical Guide for Studying Ion Channel Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a potent, non-peptide small molecule that has garnered significant interest in the field of ion channel research, particularly for its selective blockade of the voltage-gated potassium channel Kv1.3. This channel plays a crucial role in shaping the membrane potential of various cell types, most notably T lymphocytes, making it a key regulator of immune responses. Dysregulation of Kv1.3 channel activity has been implicated in the pathophysiology of several autoimmune diseases, positioning it as a promising therapeutic target. This compound serves as an invaluable pharmacological tool for elucidating the physiological and pathological roles of Kv1.3 and other related ion channels. This in-depth technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its application, and visualizations of its mechanism of action and experimental workflows.

Pharmacological Profile of this compound

This compound exhibits a distinct inhibitory profile, with a marked preference for the Kv1.3 channel. Its mechanism of action involves binding to the C-type inactivated state of the channel, a conformation that is favored during sustained membrane depolarization. This state-dependent blockade contributes to its efficacy in modulating the activity of chronically activated T cells, which are characteristic of autoimmune conditions.

Quantitative Data on Ion Channel Inhibition

The inhibitory potency of this compound has been quantified against a panel of ion channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear overview of its selectivity.

| Ion Channel | IC50 Value | References |

| Kv1.3 | ~200 nM | [1][2][3] |

| Kv1.4 | ~300 nM | [1] |

| HCN1 | 18.9 µM (high Cl-) | [2][3] |

| HCN4 | 43.4 µM (high Cl-) | [2][3] |

| Kv1.1 | Significantly weaker blocking effect | [2][3] |

| Kv1.2 | Significantly weaker blocking effect | [2][3] |

| Kv1.5 | Significantly weaker blocking effect | [2][3] |

| Kv1.6 | Significantly weaker blocking effect | [2][3] |

| Kv3.1-4 | Significantly weaker blocking effect | [1] |

| Kv4.2 | Significantly weaker blocking effect | [1] |

Mechanism of Action: T-Cell Activation Pathway

The primary physiological effect of this compound in the context of immunology is the suppression of T-cell activation. By blocking Kv1.3 channels, this compound disrupts the maintenance of the negative membrane potential required for sustained calcium influx upon T-cell receptor (TCR) stimulation. This reduction in intracellular calcium concentration attenuates the activation of the calcium-dependent phosphatase, calcineurin, which in turn prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). Consequently, the transcription of genes encoding for pro-inflammatory cytokines, such as Interleukin-2 (IL-2), is inhibited, leading to a suppression of T-cell proliferation and effector functions.[4][5][6][7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Current Measurement

This protocol describes the methodology for recording Kv1.3 currents from a suitable mammalian cell line (e.g., HEK293 cells stably expressing human Kv1.3) using the whole-cell patch-clamp technique.

Materials:

-

HEK293 cells stably expressing human Kv1.3

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries

-

Extracellular (bath) solution: 145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH)

-

Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with KOH)

-

This compound stock solution (in DMSO)

Procedure:

-

Cell Preparation: Plate the HEK293-Kv1.3 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit Kv1.3 currents.

-

Record the resulting currents.

-

-

Application of this compound:

-

Prepare the desired concentrations of this compound in the extracellular solution from the stock solution. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.

-

Perfuse the recording chamber with the this compound containing solution.

-

Repeat the voltage-step protocol to record Kv1.3 currents in the presence of the compound.

-

-

Data Analysis: Measure the peak current amplitude at each voltage step before and after the application of this compound. Calculate the percentage of inhibition to determine the IC50 value.

T-Cell Proliferation Assay using CFSE

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the inhibitory effect of this compound on T-cell proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

CFSE stock solution (in DMSO)

-

Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

-

This compound stock solution (in DMSO)

-

Flow cytometer

Procedure:

-

Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining:

-

Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of cold RPMI-1640 with 10% FBS.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies. Include unstimulated and vehicle control wells.

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Analyze the CFSE fluorescence of the cells using a flow cytometer.

-

-

Data Analysis: Proliferating cells will have undergone cell division, resulting in a halving of the CFSE fluorescence with each division. Quantify the percentage of proliferated cells in each condition and determine the inhibitory effect of this compound.

Conclusion

This compound is a selective and potent blocker of the Kv1.3 potassium channel, making it an indispensable tool for researchers investigating the role of this channel in health and disease. Its ability to suppress T-cell activation highlights its potential as a lead compound for the development of novel immunomodulatory therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of ion channel physiology and its implications for drug discovery.

References

- 1. CP 339818 hydrochloride | CAS 478341-55-8 | CP339818 | Tocris Bioscience [tocris.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Embrace: A Technical Guide to the CP-339818 Binding Site on Kv1.3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of the binding site of CP-339818, a potent blocker of the voltage-gated potassium channel Kv1.3. While the precise amino acid interactions remain an active area of investigation, this document synthesizes available data to offer a robust framework for researchers in the field. We will delve into the quantitative aspects of this interaction, detail relevant experimental methodologies, and visualize the complex biological processes involved.

The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for a range of autoimmune diseases and other conditions. Its role in regulating the membrane potential of T lymphocytes makes it a critical player in the immune response. Small molecule blockers, such as this compound, offer a promising avenue for targeted immunomodulation. Understanding the molecular details of how these compounds interact with the channel is paramount for the rational design of next-generation therapeutics with improved potency and selectivity.

Quantitative Analysis of this compound Interaction with Kv Channels

This compound exhibits a notable selectivity for the Kv1.3 channel. The following table summarizes the available quantitative data on its inhibitory activity against various potassium channels. This data is critical for understanding its selectivity profile and for designing experiments to probe its mechanism of action.

| Channel | IC50 (nM) | Species | Experimental System | Reference |

| Kv1.3 | 200 | Human | Not Specified | [1] |

| Kv1.1 | Weaker blocking effects | Not Specified | Not Specified | [1] |

| Kv1.2 | Weaker blocking effects | Not Specified | Not Specified | [1] |

| Kv1.4 | Blocker | Not Specified | Not Specified | [1] |

| Kv1.5 | Weaker blocking effects | Not Specified | Not Specified | [1] |

| Kv1.6 | Weaker blocking effects | Not Specified | Not Specified | [1] |

| Kv3.1-4 | Weaker blocking effects | Not Specified | Not Specified | [1] |

| Kv4.2 | Weaker blocking effects | Not Specified | Not Specified | [1] |

The Putative Binding Site: A State-Dependent Interaction with the Voltage-Sensing Domain

Current evidence suggests that this compound does not act as a simple pore blocker. Instead, it is proposed to bind to the voltage-sensing domains (VSDs) of the Kv1.3 channel. Each Kv1.3 channel is a tetramer, with each subunit containing a central pore domain and a peripheral VSD. The VSD, which is composed of the S1-S4 transmembrane segments, is responsible for sensing changes in the membrane potential and initiating the conformational changes that lead to channel opening and closing.

Crucially, the binding of this compound is state-dependent , showing a preference for the inactivated state of the channel. This mechanism of action is distinct from many peptide toxins that physically occlude the pore. By binding to the VSD and stabilizing the inactivated conformation, this compound effectively prevents the channel from conducting potassium ions, thereby altering cellular excitability. While the specific amino acid residues that form the binding pocket for this compound within the VSD have not been definitively identified through mutagenesis studies, this model provides a strong foundation for future research.

Experimental Protocols for Elucidating the Binding Site

Identifying the precise binding site of a small molecule like this compound on a complex membrane protein like Kv1.3 requires a multi-pronged approach. Below are detailed methodologies for key experiments that are central to this endeavor.

Site-Directed Mutagenesis Coupled with Electrophysiology

This is the gold-standard technique for identifying critical residues for drug binding.

-

Principle: By systematically mutating individual amino acid residues in the putative binding region (in this case, the VSD of Kv1.3) and then assessing the effect of these mutations on the inhibitory activity of this compound, one can pinpoint the residues that are essential for the interaction. A significant increase in the IC50 value for a particular mutant channel would suggest that the mutated residue is part of the binding site.

-

Methodology:

-

Plasmid Preparation: Obtain a plasmid containing the cDNA for human Kv1.3.

-

Mutagenesis: Introduce point mutations in the regions of the VSD (S1-S4 helices) using a site-directed mutagenesis kit. Design primers to substitute specific amino acid residues with a non-interacting residue, typically alanine (B10760859) ("alanine scanning").

-

Heterologous Expression: Transfect a suitable mammalian cell line (e.g., HEK293 or CHO cells) with the wild-type or mutant Kv1.3 channel constructs. These cells do not endogenously express high levels of Kv1.3, providing a clean background for studying the expressed channels.

-

Whole-Cell Patch-Clamp Electrophysiology:

-

Culture the transfected cells on glass coverslips.

-

Use a micropipette to form a high-resistance seal with the cell membrane (a "gigaseal").

-

Rupture the cell membrane under the pipette to gain electrical access to the cell's interior (whole-cell configuration).

-

Apply a series of voltage steps to elicit Kv1.3 currents. To study state-dependent binding, use voltage protocols that favor the open and inactivated states of the channel.

-

Perfuse the cells with different concentrations of this compound and measure the resulting inhibition of the Kv1.3 current.

-

Construct dose-response curves for both wild-type and mutant channels to determine their respective IC50 values.

-

-

Data Analysis: Compare the IC50 values of the mutant channels to the wild-type channel. A rightward shift in the dose-response curve and a significantly higher IC50 value for a mutant indicate that the mutated residue is important for this compound binding.

-

Computational Docking and Molecular Dynamics Simulations

Computational modeling can provide valuable insights into the potential binding pose of this compound and guide the design of mutagenesis experiments.

-

Principle: Using the three-dimensional structure of the Kv1.3 channel (or a homology model based on a related channel structure), computational algorithms can predict how a small molecule like this compound might bind to the protein. Molecular dynamics simulations can then be used to assess the stability of the predicted binding pose over time.

-

Methodology:

-

Protein Structure Preparation: Obtain a high-resolution structure of the human Kv1.3 channel, preferably in its inactivated state. If an experimental structure is unavailable, a homology model can be built using the crystal structure of a related voltage-gated potassium channel as a template.

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.

-

Molecular Docking: Use a docking program (e.g., AutoDock, Glide, or GOLD) to predict the binding poses of this compound within the VSD of the Kv1.3 channel. The program will generate a series of possible binding modes ranked by a scoring function.

-

Molecular Dynamics (MD) Simulations: Take the most promising docked poses and perform MD simulations to evaluate their stability. These simulations model the movement of atoms over time and can reveal whether the ligand remains stably bound to the predicted site.

-

Analysis: Analyze the MD trajectories to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between this compound and specific amino acid residues in the VSD. These residues can then be prioritized for experimental validation using site-directed mutagenesis.

-

Visualizing the Path to Understanding

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key workflows and relationships.

Conclusion and Future Directions

The investigation into the binding site of this compound on the Kv1.3 channel highlights a sophisticated mechanism of state-dependent inhibition targeting the voltage-sensing domains. While the precise molecular determinants are yet to be fully elucidated, the framework presented in this guide provides a clear path forward for researchers. The synergistic use of computational modeling and experimental validation through site-directed mutagenesis and electrophysiology will be instrumental in mapping the complete interaction landscape. A definitive understanding of this binding site will not only deepen our knowledge of Kv1.3 channel pharmacology but also pave the way for the development of novel, highly selective immunomodulatory therapies.

References

The Impact of CP-339818 on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent, non-peptide small molecule that has garnered significant interest for its selective blockade of specific voltage-gated potassium (Kv) channels. Primarily known for its high affinity for Kv1.3 and Kv1.4 channels, this compound serves as a critical tool for investigating the physiological roles of these channels in various cell types, including neurons. This technical guide provides an in-depth analysis of the impact of this compound on neuronal excitability, compiling quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms. By modulating the activity of key potassium channels, this compound directly influences action potential dynamics, leading to significant alterations in neuronal firing patterns. This document is intended to be a comprehensive resource for researchers exploring the neurophysiological effects of this compound and its potential therapeutic applications.

Core Mechanism of Action: Selective Potassium Channel Blockade

This compound exerts its primary influence on neuronal excitability through the targeted blockade of voltage-gated potassium channels, with a pronounced selectivity for Kv1.3 and Kv1.4.[1][2] These channels are crucial for the repolarization phase of the action potential and for regulating the frequency of neuronal firing.

Table 1: Inhibitory Potency of this compound on Various Ion Channels

| Ion Channel | IC50 Value | Notes |

| Kv1.3 | ~200 nM | High potency; preferentially binds to the C-type inactivated state.[3][4] |

| Kv1.4 | ~300 nM | High potency; blocks the A-type potassium current.[3][4] |

| HCN1 | 18.9 µM (high Cl⁻) | Weaker inhibitory effect compared to Kv1.3/1.4.[1] |

| HCN4 | 43.4 µM (high Cl⁻) | Weaker inhibitory effect compared to Kv1.3/1.4.[1] |

| Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 | >10 µM | Significantly weaker blocking effects.[1] |

The blockade of Kv1.4 is particularly relevant to neuronal excitability as this channel is a major contributor to the A-type potassium current (IA), a transient outward current that helps to determine the action potential waveform and firing frequency. By inhibiting IA, this compound prolongs the repolarization phase of the action potential, leading to a state of increased excitability.

Quantitative Effects on Neuronal Excitability

Studies on putative nociceptive neurons from trigeminal ganglia have demonstrated the significant impact of this compound on neuronal firing properties.

Table 2: Electrophysiological Effects of this compound on Trigeminal Ganglion Neurons

| Parameter | Control | This compound (1-3 µM) | Percentage Change |

| Number of Action Potentials | (baseline) | Significantly Increased | - |

| Resting Membrane Potential | (baseline) | Depolarized | - |

| Current to Evoke Action Potential | (baseline) | Substantially Decreased | - |

These findings indicate that by blocking key potassium currents, this compound lowers the threshold for action potential generation and promotes repetitive firing, thereby increasing overall neuronal excitability.

Experimental Protocols

The investigation of this compound's effects on neuronal excitability primarily relies on the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel currents and membrane potential changes in individual neurons.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general steps for performing whole-cell patch-clamp recordings from cultured neurons to assess the impact of this compound.

3.1.1. Solutions

-

Extracellular Solution (aCSF):

-

126 mM NaCl

-

3 mM KCl

-

2 mM MgSO₄

-

2 mM CaCl₂

-

1.25 mM NaH₂PO₄

-

26.4 mM NaHCO₃

-

10 mM Glucose

-

Continuously bubbled with 95% O₂ / 5% CO₂. pH adjusted to 7.4.

-

-

Intracellular (Pipette) Solution:

-

115 mM K-Gluconate

-

4 mM NaCl

-

0.3 mM GTP-Na

-

2 mM ATP-Mg

-

10 mM HEPES

-

0.5 mM EGTA

-

pH adjusted to 7.2 with KOH. Osmolarity adjusted to ~290 mOsm.

-

3.1.2. Recording Procedure

-

Cell Preparation: Culture primary neurons or neuronal cell lines on glass coverslips.

-

Recording Setup: Place the coverslip in a recording chamber continuously perfused with aCSF at a rate of 1.5-2 mL/min.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Giga-seal Formation: Approach a neuron with the recording pipette under positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition:

-

Current-Clamp Mode: Record the resting membrane potential and inject depolarizing current steps of increasing amplitude (e.g., 500 ms (B15284909) duration) to elicit action potentials. Analyze changes in firing frequency, action potential threshold, and waveform before and after application of this compound.

-

Voltage-Clamp Mode: Hold the membrane potential at a specific voltage (e.g., -80 mV) and apply depolarizing voltage steps to isolate and record specific ion channel currents (e.g., A-type potassium currents). Analyze the effect of this compound on the amplitude and kinetics of these currents.

-

Conclusion

This compound is a valuable pharmacological tool for dissecting the roles of Kv1.3 and Kv1.4 channels in regulating neuronal excitability. Its potent and selective blockade of these channels leads to a clear and quantifiable increase in neuronal firing, primarily by prolonging action potential repolarization and lowering the threshold for spike initiation. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to utilize this compound in their investigations into neuronal function and pathophysiology. Further studies are warranted to explore the full spectrum of its effects in different neuronal populations and its potential as a modulator of neuronal activity in various neurological conditions.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis [bio-protocol.org]

- 4. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CP-339818 in Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a potent and selective non-peptide blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1] Its mechanism of action involves a use-dependent block, preferentially binding to the C-type inactivated state of the channel.[2][3][4] This property makes this compound a valuable tool for studying the physiological roles of Kv1.3 and Kv1.4, particularly in the context of T-lymphocyte activation and autoimmune diseases where Kv1.3 is a key regulator.[1][5] These application notes provide detailed protocols for utilizing this compound in whole-cell patch-clamp experiments to characterize its inhibitory effects on Kv1.3 channels.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Channel | Cell Type | Reference |

| IC₅₀ | ~200 nM | Kv1.3 | Human T-lymphocytes | [1] |

| IC₅₀ | ~300 nM | Kv1.4 | Not specified | [1] |

| IC₅₀ | 18.9 µM | HCN1 | Not specified | [1] |

| IC₅₀ | 43.4 µM | HCN4 | Not specified | [1] |

| Selectivity | Significantly weaker block of Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2 | Various | Not specified | [1] |

Signaling Pathway

Inhibition of T-Lymphocyte Activation by this compound

Caption: Signaling pathway of this compound in T-lymphocytes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for use in patch-clamp experiments.

Materials:

-

This compound hydrochloride (M.Wt: 340.89 g/mol )

-

Sterile deionized water

-

Vortex mixer

-

Sterile microcentrifuge tubes

Procedure:

-

This compound hydrochloride is soluble in water up to 20 mM.

-

To prepare a 10 mM stock solution, dissolve 3.41 mg of this compound hydrochloride in 1 mL of sterile deionized water.

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Whole-Cell Patch-Clamp Recording of Kv1.3 Currents in T-Lymphocytes

Objective: To record whole-cell Kv1.3 currents from T-lymphocytes and assess the inhibitory effect of this compound.

Materials:

-

Isolated human T-lymphocytes

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

This compound stock solution

Solutions:

-

Extracellular Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[6][7]

-

Intracellular Solution (in mM): 100 KCl, 40 KF, 1 CaCl₂, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.4 with KOH.[6][7]

Procedure:

-

Prepare fresh extracellular and intracellular solutions and filter them through a 0.22 µm filter.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Plate the isolated T-lymphocytes in a recording chamber on the patch-clamp setup and perfuse with the extracellular solution.

-

Fill a patch pipette with the intracellular solution and mount it on the headstage.

-

Approach a T-lymphocyte with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline Kv1.3 currents using a suitable voltage protocol (see Protocol 3).

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 200 nM for IC₅₀).

-

Record Kv1.3 currents in the presence of the compound.

-

To study the reversibility of the block, wash out the compound by perfusing with the control extracellular solution.

Protocol 3: Voltage Protocol to Investigate Use-Dependent Block of Kv1.3 by this compound

Objective: To design and implement a voltage-clamp protocol that induces C-type inactivation of Kv1.3 to observe the use-dependent block by this compound.

Procedure:

-

Single Pulse Protocol (for baseline and initial effect):

-

From a holding potential of -80 mV, apply a single depolarizing step to +40 mV for 200-500 ms (B15284909).[9][10][11] This will elicit a characteristic rapidly activating and slowly inactivating Kv1.3 current.

-

Repeat this pulse at a low frequency (e.g., every 30-60 seconds) to allow for full recovery from inactivation between pulses.[8][9]

-

-

Repetitive Pulse Protocol (to demonstrate use-dependency):

-

From a holding potential of -80 mV, apply a train of depolarizing pulses to +40 mV (e.g., 200 ms duration) at a higher frequency (e.g., 1-5 Hz).

-

Observe the current amplitude during the pulse train. In the presence of a use-dependent blocker like this compound, the peak current will progressively decrease with each pulse, demonstrating a cumulative block.

-

Compare the rate and extent of this block at different concentrations of this compound.

-

Experimental Workflow and Logic

Caption: Workflow for a patch-clamp experiment with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The Phosphorylation of Kv1.3: A Modulatory Mechanism for a Multifunctional Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [nanion.de]

Application Notes and Protocols for CP-339818 (Tofacitinib) in Lymphocyte Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818, also known as Tofacitinib, is a potent inhibitor of Janus kinases (JAKs), playing a crucial role in the modulation of immune responses.[1] It selectively targets JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway, which is essential for the proliferation and differentiation of lymphocytes.[1][2] These application notes provide detailed protocols for assessing the in-vitro effects of this compound on lymphocyte proliferation using two standard methods: tritiated thymidine (B127349) ([3H]-Thymidine) incorporation and Carboxyfluorescein succinimidyl ester (CFSE) dye dilution followed by flow cytometry.

Mechanism of Action

This compound exerts its immunosuppressive effects by inhibiting the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3] This action blocks the downstream signaling of various cytokines that are critical for lymphocyte activation, proliferation, and function.[1][3] The primary targets, JAK1 and JAK3, are associated with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are pivotal for T-cell and Natural Killer (NK) cell development and homeostasis.[2]

JAK-STAT Signaling Pathway Inhibition by this compound

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) and effective doses of this compound from various in-vitro studies.

| Parameter | Target | Cell Type | Assay | IC50 / Effective Concentration | Reference |

| IC50 | JAK3 (cell-free) | - | Kinase Assay | 1 nM | [4][5] |

| IC50 | JAK2 (cell-free) | - | Kinase Assay | 20 nM | [4][5] |

| IC50 | JAK1 (cell-free) | - | Kinase Assay | 112 nM | [4] |

| IC50 | IL-2-mediated proliferation | Human T-cell blasts | [3H]-Thymidine Incorporation | 11 nM | [5] |

| IC50 | Mixed Lymphocyte Reaction | Murine lymphocytes | [3H]-Thymidine Incorporation | 91 nM | [4] |

| Effective Concentration | Inhibition of PHA-stimulated proliferation | Human PBMCs | CFSE Dye Dilution | 100 nM (markedly reduced) | [6][7] |

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a prerequisite for both the [3H]-Thymidine and CFSE assays.

Caption: Workflow for the isolation of PBMCs from whole blood.

Materials:

-

Heparinized whole blood

-

Phosphate-Buffered Saline (PBS)

-

Ficoll-Paque PLUS

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

-

50 mL conical tubes

-

Centrifuge

Procedure:

-

Dilute whole blood 1:1 with PBS.[8]

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.[8]

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[8]

-

Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.[8]

-

Wash the collected cells by adding PBS and centrifuging at 300 x g for 5 minutes.[8]

-

Repeat the wash step.

-

Resuspend the cell pellet in complete RPMI-1640 medium.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL for the assay.

Lymphocyte Proliferation Assay using [3H]-Thymidine Incorporation

This assay measures the proliferation of lymphocytes by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[9]

Materials:

-

Isolated PBMCs (1 x 10^6 cells/mL)

-

This compound (Tofacitinib) stock solution

-

Phytohemagglutinin (PHA) or other mitogens/antigens

-

[3H]-Thymidine (1 µCi/well)

-

96-well round-bottom plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Add 50 µL of culture medium containing the desired concentrations of this compound or vehicle control.

-

Add 50 µL of culture medium with or without a stimulant (e.g., PHA at 10 µg/mL).[9] Include unstimulated controls.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[10]

-

Pulse the cells by adding 1 µCi of [3H]-Thymidine to each well.[9]

-

Incubate for an additional 8-18 hours.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Data is typically expressed as counts per minute (CPM). The stimulation index (SI) can be calculated as (CPM of stimulated cells) / (CPM of unstimulated cells).[9]

Lymphocyte Proliferation Assay using CFSE Dye Dilution

This flow cytometry-based assay tracks cell division by the progressive halving of the fluorescent dye CFSE in daughter cells.[11][12]

Caption: Workflow for the CFSE-based lymphocyte proliferation assay.

Materials:

-

Isolated PBMCs (1 x 10^6 cells/mL)

-

CFSE dye stock solution (e.g., 5 mM in DMSO)

-

This compound (Tofacitinib) stock solution

-

Stimulant (e.g., PHA, anti-CD3/CD28 beads)

-

Culture plates (24- or 96-well)

-

Flow cytometer

Procedure:

-

Wash the isolated PBMCs and resuspend them at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.[12][13]

-

Quench the staining by adding 5 volumes of ice-cold complete culture medium.

-

Wash the cells twice with complete medium to remove excess CFSE.

-

Resuspend the cells in complete medium and plate them in culture plates.

-

Add the desired concentrations of this compound or vehicle control.

-

Add the stimulant (e.g., PHA or anti-CD3/CD28 beads).

-

Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells. If desired, stain with fluorescently labeled antibodies for specific lymphocyte subsets (e.g., CD4, CD8).

-

Analyze the cells by flow cytometry. Proliferation is visualized as a series of peaks with successively lower fluorescence intensity, representing subsequent generations of divided cells.[11]

Data Interpretation and Troubleshooting

-

High Background in [3H]-Thymidine Assay: Ensure that the cells are healthy and not overly stressed during isolation. Check for contamination in the culture medium.

-

Low Proliferation in Controls: Verify the potency of the mitogen/antigen. Ensure optimal cell density and culture conditions.

-

Broad CFSE Peaks: This may indicate asynchronous cell division or cell death. Ensure a uniform and non-toxic staining concentration of CFSE.

-

This compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture is non-toxic to the cells (usually <0.1%).

By following these detailed protocols, researchers can effectively evaluate the immunomodulatory properties of this compound on lymphocyte proliferation.

References

- 1. scispace.com [scispace.com]

- 2. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. clinexprheumatol.org [clinexprheumatol.org]

- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. lymphosign.com [lymphosign.com]

- 10. karolinska.se [karolinska.se]

- 11. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CFSE Proliferation assay. [bio-protocol.org]

- 13. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for In Vitro T Cell Suppression by CP-339818

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes, which are critical components of intracellular signaling pathways that regulate immune cell function. By inhibiting JAKs, particularly JAK3 which is predominantly expressed in hematopoietic cells, this compound is expected to suppress T lymphocyte activation, proliferation, and cytokine production. These application notes provide a comprehensive guide for the in vitro characterization of this compound's T cell suppressive activities, leveraging protocols and data from the closely related and well-studied JAK inhibitor, Tofacitinib (CP-690,550), as a reference.

The primary mechanism of action involves the blockade of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade. This pathway is essential for the transduction of signals from numerous cytokines that are pivotal for T cell differentiation and function.

Mechanism of Action: JAK-STAT Signaling Inhibition

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. By inhibiting JAKs, this compound disrupts this cascade, thereby preventing the downstream effects of cytokine signaling in T cells.

Application Notes and Protocols for CP-339818 In Vivo Animal Studies: A Review of Available Data

A comprehensive review of publicly available scientific literature and resources did not yield specific in vivo dosage information or detailed experimental protocols for the compound CP-339818 in animal models. While this compound is identified as a blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4, its application in in vivo settings appears to be limited or not extensively published. This lack of data prevents the creation of detailed, validated application notes and protocols as requested.

One potential reason for the scarcity of in vivo data is a noted lack of selectivity, which may have limited its development and use in animal studies.[1]

Summary of Known Information

While specific in vivo dosages are not available, the following information has been gathered regarding the properties of this compound.

Mechanism of Action

This compound is a small molecule inhibitor that targets the voltage-gated potassium channels Kv1.3 and Kv1.4. These channels play a crucial role in regulating the membrane potential of various cell types, including T-lymphocytes. By blocking these channels, particularly Kv1.3, this compound can modulate T-cell activation, a key process in the immune response.

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of calcium signaling in T-lymphocytes. Inhibition of Kv1.3 channels leads to membrane depolarization, which in turn reduces the electrochemical gradient for calcium influx through channels like the calcium release-activated calcium (CRAC) channel. This dampening of calcium signaling ultimately suppresses T-cell activation and proliferation.

References

Application Notes and Protocols: Preparation of CP-339818 Hydrochloride Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of CP-339818 hydrochloride, a potent blocker of the Kv1.3 and Kv1.4 voltage-gated potassium channels.

Chemical and Physical Properties

This compound hydrochloride is a non-peptide antagonist of Kv1.3 and Kv1.4 channels. A comprehensive understanding of its chemical and physical properties is crucial for the accurate preparation of stock solutions and for ensuring its stability.

| Property | Value | Source |

| Molecular Weight | 340.89 g/mol | [1][2][3][4] |

| Formula | C₂₁H₂₄N₂・HCl | [4][5] |

| CAS Number | 478341-55-8 | [2][3][4][5] |

| Purity | ≥98% | [1][5] |

| Appearance | Solid | [5] |

| Solubility in Water | Up to 20 mM | [3] |

| Solubility in DMSO | 62.5 mg/mL (183.34 mM) | [2] |

| Solubility in Ethanol | Slightly soluble (0.1-1 mg/ml) | [5] |

Storage and Stability

Proper storage of this compound hydrochloride in both its powdered and dissolved forms is critical to maintain its chemical integrity and biological activity.

| Form | Storage Temperature | Duration | Notes | Source |

| Powder | -20°C | 3 years | [3] | |

| In Solvent (DMSO) | -80°C | 6 months | Sealed storage, away from moisture | [2][6] |

| In Solvent (DMSO) | -20°C | 1 month | Sealed storage, away from moisture | [2][6] |

Experimental Protocols

This section provides detailed protocols for preparing a stock solution of this compound hydrochloride. The choice of solvent will depend on the experimental requirements. Water and DMSO are the most common solvents.

Materials

-

This compound hydrochloride powder

-

Sterile, high-purity water (e.g., Milli-Q or equivalent)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

(Optional) Sonicator

Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol is for the preparation of 1 mL of a 10 mM stock solution in water.

-

Calculate the required mass:

-

Molecular Weight (MW) = 340.89 g/mol

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C * V * MW

-

Mass (m) = 0.010 mol/L * 0.001 L * 340.89 g/mol = 0.0034089 g = 3.41 mg

-

-

Weighing the compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out approximately 3.41 mg of this compound hydrochloride powder into the tube. Record the exact weight.

-

-

Dissolution:

-

Add 1 mL of sterile, high-purity water to the tube containing the powder.

-

Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved.

-

If necessary, sonication can be used to aid dissolution.[3]

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as per the stability data.

-

Protocol for Preparing a 50 mM DMSO Stock Solution

This protocol is for the preparation of 1 mL of a 50 mM stock solution in DMSO.

-

Calculate the required mass:

-

Molecular Weight (MW) = 340.89 g/mol

-

Desired Concentration (C) = 50 mM = 0.050 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C * V * MW

-

Mass (m) = 0.050 mol/L * 0.001 L * 340.89 g/mol = 0.0170445 g = 17.04 mg

-

-

Weighing the compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out approximately 17.04 mg of this compound hydrochloride powder into the tube. Record the exact weight.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the tube containing the powder.

-

Vortex the tube thoroughly for 2-3 minutes until the compound is completely dissolved. Ultrasonic treatment may be necessary.[2]

-

-

Storage:

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing a stock solution of this compound hydrochloride.

Caption: Workflow for this compound Hydrochloride Stock Solution Preparation.

Signaling Pathway Inhibition

This compound hydrochloride is a known inhibitor of the voltage-gated potassium channels Kv1.3 and Kv1.4. These channels are important in various physiological processes, including the activation of T-lymphocytes.

Caption: Inhibition of Kv1.3/Kv1.4 by this compound Hydrochloride.

Biological Activity

This compound hydrochloride is a potent and selective blocker of Kv1.3 and Kv1.4 channels.[4][6] It has been shown to suppress human T-cell activation, indicating that blockade of Kv1.3 is sufficient to inhibit this process.[6] The IC₅₀ values for channel inhibition are approximately 200 nM for Kv1.3 and 300 nM for Kv1.4.[6] It displays significantly weaker effects on other Kv channels such as Kv1.1, Kv1.2, Kv1.5, and Kv1.6.[5] this compound hydrochloride has also been shown to inhibit HCN channels.[2][6]

References

Application Notes and Protocols for Tofacitinib (CP-690,550) in Autoimmune Disease Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tofacitinib (CP-690,550), a Janus kinase (JAK) inhibitor, in preclinical autoimmune disease research models. Tofacitinib is a potent inhibitor of the JAK-STAT signaling pathway, which is critical in the pathogenesis of various inflammatory and autoimmune disorders.[1][2][3]